N,N-Bis(trimethylsilyl)acetamide

描述

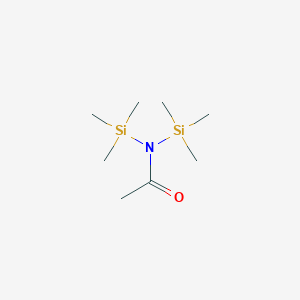

N,N-Bis(trimethylsilyl)acetamide: is an organosilicon compound with the molecular formula

C8H21NOSi2

. It is a colorless liquid that is widely used in organic synthesis and analytical chemistry. This compound is particularly known for its role as a silylating agent, which helps in the protection of functional groups such as amides, amines, alcohols, carboxylic acids, enols, and phenols.准备方法

Synthetic Routes and Reaction Conditions:

N,N-Bis(trimethylsilyl)acetamide is typically synthesized by reacting acetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

CH3CONH2+2(CH3

生物活性

N,N-Bis(trimethylsilyl)acetamide (BSA) is an organosilicon compound widely recognized for its utility in organic synthesis, particularly as a silylating agent. This article explores the biological activity of BSA, emphasizing its applications in chemical reactions, interactions with biological molecules, and its role in synthetic methodologies.

BSA is a colorless liquid with a molecular formula of C_7H_19NOSi_2. It has a boiling point of approximately 71-73 °C at reduced pressure and is highly sensitive to moisture, reacting rapidly with water and alcohols. The synthesis of BSA typically involves the reaction of acetamide with trimethylsilyl chloride in the presence of a base such as triethylamine:

This reaction highlights BSA's role as a versatile silylating agent in organic chemistry.

1. Silylation of Biological Molecules

BSA is extensively used to modify biological molecules by introducing trimethylsilyl groups. This modification enhances the volatility and stability of compounds during gas chromatography (GC) analysis, which is crucial for the detection of amino acids, peptides, and other biomolecules. The silylation process allows for improved separation and identification in analytical chemistry.

2. Activation of Functional Groups

BSA serves as an effective reagent for activating various functional groups in synthetic pathways. It has been employed in:

- Nucleoside Synthesis : BSA activates nucleobases for glycosylation reactions, facilitating the formation of nucleosides with satisfactory yields. The Vorbrüggen reaction, for instance, utilizes BSA to pre-activate nucleobases before their reaction with sugars in the presence of Lewis acids .

- Peptide and Heterocycle Formation : BSA has shown efficacy in synthesizing peptides and heterocycles by activating amines and thiol acids, leading to amide bond formation without racemization .

3. Mechanistic Pathways

The biological activity of BSA can be attributed to several mechanistic pathways:

- S-Silylation : BSA reacts with thiol acids to form O-silylthionoesters, which can further react with amines to yield amides .

- Brønsted Base Precursor : In Tsuji-Trost reactions, BSA acts as a Brønsted base precursor, enabling various transformations under mild conditions .

- Lewis Acid Activation : BSA can activate nitro groups in certain substrates, promoting cyclization reactions that lead to complex molecular structures .

Case Study 1: Nucleoside Synthesis

In a study by Bookser et al., BSA was utilized in a one-step microwave-assisted Vorbrüggen glycosylation, achieving yields up to 51% for various nitrogen-containing heteroaromatic bases. This demonstrates BSA's capability to facilitate complex organic reactions efficiently .

Case Study 2: Peptide Bond Formation

Research indicated that BSA enables direct amidation of peptidyl thiol esters with α-amino esters without racemization. This method showcases the reagent's utility in peptide synthesis while maintaining stereochemical integrity .

Summary Table of Biological Activities

科学研究应用

BSA is primarily employed as a silylating agent for the protection of functional groups, especially in organic synthesis. The introduction of TMS groups enhances the volatility and stability of compounds during chromatographic analyses.

Key Applications:

- Protection of Hydroxyl Groups: BSA effectively protects alcohols, phenols, and amines during multi-step syntheses.

- Formation of Stable Derivatives: It forms stable trimethylsilyl derivatives, which are crucial for subsequent reactions and analyses.

Case Study:

In a study published in the European Journal of Organic Chemistry, BSA was used for the synthesis of 4-quinolone derivatives through cyclization reactions, demonstrating its effectiveness in facilitating complex organic transformations .

Analytical Chemistry

BSA plays a significant role in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). It is used for the derivatization of polar functional groups to improve their detectability.

Applications:

- Derivatization Reagent: BSA is used to convert polar compounds into more volatile derivatives, enhancing their analysis by GC-MS.

- Analyzing Natural Products: It has been employed to analyze phenolic acids in fruits, where BSA facilitated the extraction and identification of these compounds .

Data Table: GC-MS Applications

| Compound Type | Derivatization Method | Result |

|---|---|---|

| Phenolic Acids | BSA Derivatization | Enhanced volatility |

| Carboxylic Acids | BSA Derivatization | Improved detection limits |

Regioselective Reactions

BSA has been identified as a regioselective desulfation reagent. This property allows for selective modifications in complex organic molecules, making it valuable in synthetic organic chemistry.

Example Application:

In carbohydrate chemistry, BSA has been utilized to prepare trimethylsilyl ethers from carbohydrates and alcohols, facilitating further transformations .

化学反应分析

Silylation of Hydroxyl Groups

BSA reacts with alcohols (ROH) to form trimethylsilyl (TMS) ethers, releasing acetamide as a byproduct . This reaction is pivotal in gas chromatography (GC) derivatization to enhance analyte volatility .

Reaction Mechanism :

Key Applications :

-

Protection of hydroxyl groups in carbohydrates and steroids .

-

Derivatization of amino acids and phenolic compounds for GC analysis .

Protection of Amines and Amides

BSA silylates primary and secondary amines (R–NH) to form TMS amines, which are resistant to nucleophilic attack . This is critical in peptide synthesis to prevent racemization .

Conditions :

Example :

Silylation of α-amino esters enables direct amidation with peptidyl thiol esters without racemization .

Activation of Carboxylic Acids

BSA converts carboxylic acids (RCOOH) to TMS esters, enhancing their electrophilicity for amide bond formation .

Mechanistic Insight :

The TMS ester reacts with amines via a tetrahedral intermediate, followed by silatropic migration to yield amides .

Applications :

Thiol Acid Activation for Amide Formation

BSA mediates the reaction between thiol acids (RCOSH) and amines to form amides without racemization .

Steps :

-

S-Silylation :

-

Silatropic Shift : Formation of O-silylthionoester.

-

Amine Attack : Tetrahedral intermediate collapses to release TMS–SH and yield amide .

Nucleobase Activation in Vorbrüggen Glycosylation

BSA pre-activates nucleobases (e.g., purines, pyrimidines) via N-silylation, enabling glycosylation with sugars in the presence of Lewis acids like TMSOTf .

Conditions :

Brønsted Base Generation for Claisen Rearrangements

BSA with potassium acetate generates silyl ketene acetals from allylic tosylacetates, facilitating decarboxylative Claisen rearrangements (dCr) .

Example :

Silicon-Based Material Preparation

BSA is used to synthesize silicon-containing polymers for electronics and coatings .

Comparative Reaction Conditions and Outcomes

BSA’s versatility stems from its dual role as a silylating agent and Brønsted base precursor, enabling diverse transformations under mild conditions. Its applications span pharmaceuticals, materials science, and analytical chemistry, making it indispensable in modern synthetic workflows.

属性

IUPAC Name |

N,N-bis(trimethylsilyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NOSi2/c1-8(10)9(11(2,3)4)12(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTACLVUOTMPORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065068 | |

| Record name | Acetamide, N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10416-58-7 | |

| Record name | N,N-Bis(trimethylsilyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10416-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N,N-bis(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010416587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(trimethylsilyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N-bis(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(trimethylsilyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。